3-(Pyrrolidin-1-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSKDXVJFXXUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76234-38-3 | |
| Record name | 3-(1-Pyrrolidinyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies
Synthesis of the Core 3-(Pyrrolidin-1-yl)propanoic Acid Structure
The formation of the this compound backbone can be achieved through several synthetic pathways. These routes often involve the strategic formation of the bond between the pyrrolidine (B122466) nitrogen and the three-carbon acid chain.
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org This approach typically involves the reaction of a pyrrolidine with a suitable three-carbon aldehyde or ketone precursor, followed by reduction of the intermediate iminium ion. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which can selectively reduce imines in the presence of other carbonyl functionalities. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also employed. masterorganicchemistry.com The versatility of this method allows for the introduction of various substituents on the alkyl chain. masterorganicchemistry.com
For instance, the reaction of pyrrolidine with an appropriate aldehyde can be followed by reduction to yield the desired N-substituted propanoic acid derivative. This method offers a direct and efficient route to the core structure.
Multi-step synthetic sequences provide a high degree of control over the final structure of this compound and its derivatives. savemyexams.commiamioh.eduyoutube.com These routes often start from readily available precursors and involve a series of well-established organic transformations. savemyexams.com
One common strategy involves the Michael addition of pyrrolidine to an acrylic acid derivative, such as ethyl acrylate. This reaction forms the carbon-nitrogen bond and introduces the three-carbon chain. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. acs.org
Another approach might start with a substituted pyrrolidine, which is then elaborated to introduce the propanoic acid side chain. For example, a pyrrolidine derivative can be reacted with a three-carbon electrophile containing a masked or protected carboxylic acid function. Deprotection in the final step would then reveal the desired product. The choice of protecting groups is crucial to avoid unwanted side reactions during the synthesis. youtube.com
Derivatization Strategies for Structural Modification
The inherent functionalities of this compound, namely the secondary amine within the pyrrolidine ring (if unsubstituted) and the carboxylic acid group, provide ample opportunities for structural diversification.
The carboxylic acid group of this compound is a prime site for modification, allowing for the synthesis of a wide array of amide and ester derivatives. thermofisher.commedipol.edu.tr These transformations are typically achieved using standard coupling reagents.
Amide formation can be carried out by activating the carboxylic acid, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a desired amine. researchgate.netnih.gov This method has been used to couple various amines to the propanoic acid moiety. medipol.edu.tr
Similarly, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. The synthesis of various ester derivatives has been reported, expanding the chemical diversity of this scaffold. cymitquimica.com
Table 1: Examples of Amide and Ester Derivatives of Propanoic Acid
| Derivative Type | Reactants | Coupling/Reaction Conditions | Reference |
| Amide | Carboxylic Acid, Amine | EDAC, HOBt | researchgate.netnih.gov |
| Amide | Carboxylic Acid, Amine | Dicyclohexylcarbodiimide (DCC) | acs.org |
| Ester | Carboxylic Acid, Alcohol | Acid Catalyst | youtube.com |
This table is interactive. Click on the headers to sort.
The pyrrolidine ring itself can be a target for synthetic modifications, leading to a diverse set of analogs. These modifications can involve the introduction of substituents at various positions on the five-membered ring.
The synthesis of pyrrolidine rings with specific substitution patterns often starts from substituted precursors. For example, derivatives of proline or 4-hydroxyproline (B1632879) are commonly used starting materials for the synthesis of substituted pyrrolidines. nih.gov These chiral building blocks allow for the stereoselective synthesis of complex pyrrolidine-containing molecules.
Furthermore, C-H activation strategies have been employed to directly functionalize the pyrrolidine ring in a site-selective manner, offering a modern and efficient way to introduce aryl groups. nih.gov
The this compound scaffold can be integrated into larger, more complex molecular structures, creating hybrid molecules with potentially novel properties. This can be achieved by linking the pyrrolidine or the propanoic acid moiety to other chemical entities.
For example, the propanoic acid side chain can serve as a linker to connect the pyrrolidine core to other heterocyclic systems, such as pyridine (B92270) or quinolinone. acs.org These hybrid structures combine the features of both parent molecules. The synthesis of such molecules often involves multi-step sequences where the different components are assembled in a controlled manner. acs.org
Stereoselective Synthetic Methodologies
The inherent chirality and conformational constraints of the pyrrolidine ring have driven the development of sophisticated synthetic methods to control its three-dimensional structure. These strategies are broadly categorized into the asymmetric synthesis of chiral analogues and methods to control stereochemistry within the pyrrolidine scaffold itself.
Asymmetric Synthesis for Chiral Analogues
The synthesis of chiral analogues of this compound, which are often β-amino acids, leverages various asymmetric strategies to install stereocenters with high fidelity. These methods are critical for producing enantiomerically pure compounds, as different stereoisomers can exhibit distinct biological profiles. nih.gov
One prominent approach involves the use of chiral auxiliaries. For instance, Oppolzer's camphorsultam can be employed as a chiral auxiliary attached to an azomethine ylide. This directs the absolute facial selectivity of cycloaddition reactions, yielding enantiomerically pure pyrrolidine cycloadducts. nih.gov This method is advantageous as the auxiliary is readily available in both enantiomeric forms, providing access to either series of chiral products. nih.gov
Another powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles, which is a general route to create diversely functionalized homochiral pyrrolidines. nih.govconicet.gov.ar The stereoselectivity at positions 2 and 5 of the pyrrolidine ring is dependent on the ylide's geometry, while the stereochemistry at positions 3 and 4 is determined by the orientation of the dipolarophile's substituents, leading to either 3,4-cis or 3,4-trans products. nih.gov Sugar-derived enones, such as dihydropyranones from D-xylose or L-arabinose, have been used as chiral dipolarophiles. These cycloadditions proceed with high diastereo- and regioselectivity, with the stereogenic centers of the pyranone controlling the stereochemistry of the resulting tetrasubstituted pyrrolidine. conicet.gov.ar
Catalytic asymmetric hydrogenation is another key technique. For example, a chiral DM-SEGPHOS-Ru(II) complex has been used for the asymmetric hydrogenation of a β-keto-γ-lactam, affording a β-hydroxy amide intermediate with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.net This intermediate is a precursor for a chiral pyrrolidine derivative. researchgate.net
Furthermore, stereoselective syntheses of chiral pyrrolidine derivatives incorporating a β-amino acid moiety have been achieved starting from natural sources like (+)-α-pinene. thieme-connect.com Samarium iodide (SmI2)-mediated Reformatsky reactions of α-chloroacetyloxazolidinones with aminoaldehydes also provide a pathway to β-hydroxy-γ-amino acids, where the diastereoselectivity is controlled by the absolute configuration of the Evans chiral auxiliary used. nih.gov
A novel approach to α,α-disubstituted-β-amino acids has been utilized in the synthesis of this compound analogues with high affinity for the CCR5 receptor. acs.orgacs.org
Table 1: Examples of Asymmetric Synthesis Methodologies for Chiral Pyrrolidine Analogues
| Methodology | Key Reagents/Catalysts | Stereochemical Control Element | Outcome | Reference |
|---|---|---|---|---|
| Auxiliary-Controlled Cycloaddition | Oppolzer's camphorsultam, Ag(I) or Cu(I) catalysts | Chiral auxiliary on azomethine ylide | Homochiral endo- or exo-cycloadducts | nih.gov |
| Substrate-Controlled Cycloaddition | Sugar-derived enones (from D-xylose or L-arabinose) | Chiral dipolarophile | Enantiomerically pure tetrasubstituted pyrrolidines | conicet.gov.ar |
| Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | Chiral catalyst | β-hydroxy amide with high de (>98%) and ee (>99%) | researchgate.net |
| SmI2-Mediated Reformatsky Reaction | Evans chiral auxiliary, SmI2 | Chiral auxiliary on α-chloroacetyl-oxazolidinone | Selective formation of erythro or threo products | nih.gov |
Control of Stereochemistry in Pyrrolidine Scaffolds
One of the most effective methods for constructing stereochemically defined pyrrolidine scaffolds is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles. nih.gov This reaction can create multiple stereocenters in a single step with a high degree of control. rsc.org For example, a one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid using a magnetic nanocatalyst can produce spirocyclic pyrrolidines with high diastereoselectivity, forming five concurrent stereogenic centers. rsc.org
The stereochemical outcome of reactions can also be directed by existing stereocenters within the starting materials. In the synthesis of all-cis 2,3,4,5-substituted pyrrolidines from serine, a tandem Wittig-Michael reaction is employed. unirioja.es The stereochemistry of a C-3 methyl group was controlled via stereoselective reduction of a double bond, where hydrogenation occurred preferentially from the less hindered face of the molecule. unirioja.es
Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems is another route to functionalized pyrrolidines. researchgate.net These reactions can be highly diastereoselective, creating up to four new stereocenters. The process is thought to occur in a two-step sequence where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. researchgate.net
Stereoselective reductive amination is also a key transformation. The reductive amination of specific ketones with pyrrolidine and sodium cyanoborohydride (NaBH₃CN), particularly in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄), can proceed with high diastereoselectivity. acs.org For instance, the diastereoselectivity in the synthesis of a phenyl-substituted derivative was greater than 95:5 in favor of the unlike diastereomer. acs.org
The choice of synthetic precursors is fundamental, with many syntheses starting from readily available chiral cyclic compounds like proline or 4-hydroxyproline. mdpi.comnih.gov Functionalization of these pre-existing chiral scaffolds is a common and effective strategy. nih.govmdpi.com Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through intramolecular cyclization reactions. mdpi.com
Table 2: Methodologies for Stereochemical Control in Pyrrolidine Scaffolds
| Methodology | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Three-component reaction creating multiple stereocenters in one step. | High diastereoselectivity, formation of up to five stereocenters. | rsc.org |
| Substrate-Directed Reduction | Hydrogenation directed by existing stereocenters or bulky groups. | Creation of all-cis substituted pyrrolidines. | unirioja.es |
| Hydrogenation of Pyrroles | Two-step reduction sequence directed by a substituent. | Highly diastereoselective formation of up to four new stereocenters. | researchgate.net |
| Stereoselective Reductive Amination | Lewis-acid mediated reaction of ketones with pyrrolidine. | High diastereoselectivity (e.g., >95:5) in favor of the unlike product. | acs.org |
| Ring Puckering Control | Choice of substituents influences ring conformation. | Control over C-4-exo and -endo envelope conformers. | nih.gov |
Chemical Transformations and Reaction Mechanism Studies
Reactivity of the Propanoic Acid Carboxyl Group
The carboxylic acid moiety is a key site for chemical modification, primarily through condensation reactions. smolecule.com It can react with alcohols or amines to form the corresponding esters or amides, respectively. These reactions are fundamental for creating derivatives with altered physical properties or for incorporating the molecule into larger, more complex structures. For instance, the conversion of the carboxyl group into an ester, such as an ethyl ester, can be a preliminary step for further reactions or for purification purposes. nih.gov Subsequently, this ester can be converted into other derivatives like hydrazides by reacting with hydrazine, creating precursors for further heterocyclic synthesis. nih.gov
The carboxyl group can also be reduced to a primary alcohol, (3-(pyrrolidin-1-yl)propan-1-ol), using standard reducing agents like lithium aluminum hydride, a common transformation for proline derivatives. nih.gov This adds another layer of synthetic versatility to the molecule.
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Hydrazide Formation | Hydrazine | Hydrazide |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| This table summarizes common reactions involving the carboxyl group of 3-(Pyrrolidin-1-yl)propanoic acid. |
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a tertiary amine, which imparts both basic and nucleophilic characteristics to the molecule.
The lone pair of electrons on the pyrrolidine nitrogen makes it an effective nucleophile. It can participate in nucleophilic substitution reactions, attacking electrophilic carbon centers and displacing leaving groups. libretexts.org A classic example of this reactivity is observed in the synthesis of related compounds, where a pyrrolidine derivative attacks an alkyl halide, such as an ethyl 3-bromopropanoate, to form the C-N bond and complete the molecular skeleton. This type of reaction, often an SN2 mechanism, is fundamental to building the this compound structure and demonstrates the inherent nucleophilicity of the pyrrolidine nitrogen. libretexts.org Similarly, the nitrogen can engage in nucleophilic aromatic substitution on activated aromatic rings. vulcanchem.com
The pyrrolidine ring confers significant basicity and nucleophilicity. researchgate.net Pyrrolidine itself exhibits strong basic properties, with the pKa of its conjugate acid being approximately 11.3. researchgate.net Studies on a range of pyrrolidine-based organocatalysts have determined their Brønsted basicities (pKaH) in acetonitrile (B52724) to be in the range of 16 to 20, which is significantly basic. researchgate.net This inherent basicity means the nitrogen atom readily accepts a proton in acidic media.
This basicity is closely linked to its nucleophilicity. The nitrogen atom's ability to donate its electron pair makes it a potent nucleophile for a wide array of electrophiles. researchgate.net However, a direct correlation between basicity and nucleophilicity is not always linear, as steric factors and solvent effects can play a crucial role in modulating the nitrogen's reactive potential. researchgate.net
| Property | Description | Typical pKaH Value (in Acetonitrile) |
| Basicity | The ability of the pyrrolidine nitrogen to accept a proton. | 16 - 20 researchgate.net |
| Nucleophilicity | The ability of the pyrrolidine nitrogen to donate its electron pair to an electrophile. | Correlates poorly with basicity but is generally high. researchgate.net |
| This table outlines the key chemical properties of the pyrrolidine moiety. |
Oxidation and Reduction Pathways
The functional groups of this compound allow for specific oxidation and reduction reactions. The carboxylic acid can be reduced to a primary alcohol, as mentioned previously. nih.gov
While the pyrrolidine ring is relatively stable, the oxidation of related pyrrolidine-containing molecules has been documented. For example, derivatives of proline are often oxidized to create key intermediates in drug synthesis. nih.gov In a related structure, 2-Amino-3-(pyridin-3-yl)propanoic acid, the compound can be oxidized to form the corresponding oxo derivatives. evitachem.com This suggests that under appropriate conditions, the carbon atoms within the pyrrolidine ring or on the propanoic acid chain could be susceptible to oxidation, although specific studies on the parent compound are not widely reported.
Catalytic Applications and Ligand Development
The bifunctional nature of this compound and its derivatives makes them attractive candidates for the development of ligands in transition metal catalysis.
The development of new ligands is crucial for advancing transition metal-catalyzed reactions, and structures based on pyrrolidine are frequently employed. mit.edu Derivatives of this compound can be designed as bidentate or polydentate ligands by modifying the carboxyl group. For example, converting the carboxylic acid to a phosphine-containing moiety could create P,O-bidentate ligands. rhhz.net Such ligands, like 3-(diphenylphosphino)propanoic acid, have proven to be highly efficient in copper-catalyzed N-arylation reactions. rhhz.net
The pyrrolidine nitrogen serves as a coordination site for the metal center, while the second functional group (often derived from the propanoic acid) also binds to the metal, forming a stable chelate ring. This chelation enhances the stability and catalytic efficiency of the metal complex. These ligand-metal complexes are instrumental in a variety of cross-coupling reactions, such as those catalyzed by palladium, nickel, and copper, which are essential for forming C-C, C-N, and C-O bonds in complex organic synthesis. rhhz.netrsc.orgacs.org The pyrrolidine scaffold is a key component in ligands used for asymmetric hydroamination and other stereoselective transformations. acs.org
| Ligand Type | Metal Catalyst | Application Example |
| P,O-Bidentate rhhz.net | Copper (Cu) | N-arylation of imidazoles |
| P,N-Ligand acs.org | Palladium (Pd) | Asymmetric aza-Heck cyclization |
| Amine Directing Group rsc.org | Nickel (Ni) | C(sp³)–H bond functionalization |
| This table provides examples of catalytic applications using ligands structurally related to this compound. |
Advanced Analytical Methodologies for Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-(Pyrrolidin-1-yl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation. rsc.orgnih.gov
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 1-[3-Oxo-3-(pyrrolidin-1-yl)propyl]quinolin-2(1H)-one, the pyrrolidine (B122466) ring protons appear as multiplets in the range of δ 1.76–1.94 ppm. acs.org The protons of the propanoic acid chain also show characteristic signals. acs.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For propanoic acid itself, three distinct signals are observed, corresponding to the three carbon atoms. docbrown.info In derivatives of this compound, the chemical shifts of the pyrrolidine and propanoic acid carbons provide definitive structural evidence. acs.orgsemanticscholar.org For instance, in a related amide derivative, the carbonyl carbon of the amide and the carbons of the pyrrolidine ring exhibit characteristic chemical shifts. acs.org
While ¹H and ¹³C NMR are most common, other nuclei can be investigated. ¹⁵N NMR can provide insights into the nitrogen environment of the pyrrolidine ring, and in cases where the compound is part of a metal complex, such as with platinum, ¹⁹⁵Pt NMR can be utilized for structural analysis. rsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals. nih.govsemanticscholar.org
Table 1: Representative NMR Data for a Derivative of this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.76–1.94 (m) | Pyrrolidine CH₂ |
| ¹H | 2.62 (t) | CH₂CO |
| ¹³C | 22.4, 22.6 | Pyrrolidine C-3, C-4 |
| ¹³C | 53.3, 54.0 | Pyrrolidine C-2, C-5 |
| ¹³C | 39.8 | CH₂CO |
| ¹³C | 170.8 | C=O |
Note: Data is for a related derivative and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Mass Spectrometry (MS/MS, ESI-MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for this type of compound, often showing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.orgrsc.org For instance, the ESI-MS of a related maleimide-functionalized compound showed an [M+H]⁺ ion at m/z 167.1. rsc.org
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of the pyrrolidine ring and the propanoic acid chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula of the compound. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. rsc.org In a related compound, 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid, a peak at 1720 cm⁻¹ is attributed to the carbonyl group. vulcanchem.com The C-N stretching of the pyrrolidine ring would also be observable.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C-N (Amine) | 1020-1250 | Medium |
| C-H (Alkane) | 2850-2960 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the amount of this compound. ambeed.com Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve good separation and sensitivity. A common stationary phase for this type of polar compound is a C18 reversed-phase column. rsc.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Validation of the HPLC method ensures its reliability, and includes parameters such as linearity, accuracy, precision, and specificity. HPLC is also used in combination with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in complex matrices. ambeed.comnih.gov
Gas Chromatography (GC) for Volatile Species Analysis (if applicable)
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to the carboxylic acid group, it can be analyzed after derivatization. Derivatization converts the non-volatile compound into a more volatile derivative, for example, by esterification of the carboxylic acid group. GC-MS, the combination of gas chromatography and mass spectrometry, can then be used for the identification and quantification of the derivatized compound. researchgate.netacademicjournals.org This technique has been used to identify related pyrrolidine compounds in complex mixtures. jetir.org
Physicochemical Studies in Solution
The behavior of "this compound" in solution is dictated by its molecular structure, which contains both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group. This amphoteric nature allows it to exist in various ionic forms depending on the pH of the medium, a critical characteristic for its study and application in research contexts.
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amphoteric molecule like this compound, there are two distinct pKa values that describe the protonation state of the molecule. These values are crucial for understanding its solubility, reactivity, and interactions in aqueous environments. The determination of pKa values can be accomplished through various methods, including potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy. tue.nl
As a zwitterionic amino acid, this compound can exist as a cation, a zwitterion, or an anion. The equilibrium between these forms is governed by the pH of the solution and the compound's specific pKa values.
pKa1 (Carboxylic Acid Group) : The first pKa value corresponds to the dissociation of the proton from the carboxylic acid group (-COOH). A predicted pKa value for this acidic function is approximately 3.83. echemi.com This value is lower than that of simple carboxylic acids like propanoic acid (pKa ≈ 4.87) due to the electron-withdrawing inductive effect of the nearby protonated pyrrolidinium (B1226570) nitrogen, which stabilizes the resulting carboxylate anion.
pKa2 (Pyrrolidinium Group) : The second pKa value relates to the deprotonation of the conjugate acid of the tertiary amine, the pyrrolidinium ion. While specific experimental data for this exact molecule is not readily available in the reviewed literature, the pKa for the pyrrolidine nitrogen in a similarly structured but more complex butanoic acid derivative has been measured at 9.50. researchgate.net This provides a reasonable estimate for the basicity of the pyrrolidine ring in this type of compound.
The ionic state of the molecule changes significantly with pH:
At low pH (pH < pKa1) , both the carboxylic acid and the pyrrolidine nitrogen are protonated. The molecule carries a net positive charge and exists as a cation (H₂A⁺).
At high pH (pH > pKa2) , the pyrrolidinium ion is deprotonated to the neutral tertiary amine, and the carboxylic acid remains as a carboxylate. The molecule carries a net negative charge and exists as an anion (A⁻).
| Ionizable Group | pKa Value | Predominant Species at pH < pKa | Predominant Species at pH > pKa |
| Carboxylic Acid (-COOH) | ~3.83 (Predicted) echemi.com | -COOH | -COO⁻ |
| Pyrrolidinium (-NH⁺-) | ~9.50 (Estimated from related compound) researchgate.net | -NH⁺- | -N- |
The equilibrium between these forms can be represented as follows:
Cationic Form (H₂A⁺) ⇌ Zwitterionic Form (HA) ⇌ Anionic Form (A⁻) (at pH < 3.8) (at pH 3.8 - 9.5) (at pH > 9.5)
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is a popular choice for calculations on organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT studies on compounds containing a pyrrolidine (B122466) ring, such as deferiprone (B1670187) analogues and other derivatives, have been used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. arabjchem.orguzh.ch For instance, in a study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, DFT was used to calculate the optimized molecular structure, which was then compared with experimental X-ray diffraction data, showing good agreement. researchgate.net This confirms the reliability of DFT in predicting the three-dimensional structure of pyrrolidine-containing compounds. researchgate.net These applications demonstrate that DFT can be effectively used to model the geometric and electronic characteristics of 3-(Pyrrolidin-1-yl)propanoic acid.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Quantum chemical calculations, particularly using DFT, are employed to determine the energies of these frontier orbitals. arabjchem.org The HOMO-LUMO gap can predict the ability of a molecule to donate or accept electrons, which is crucial for understanding its interaction with biological targets. arabjchem.org Studies on various organic molecules have shown that the energy gap is a key indicator of stability and reactivity. researchgate.netmdpi.com For derivatives of pyrrolidine, the electronic properties, including the HOMO and LUMO energies, have been investigated to understand their potential applications. arabjchem.org
Table 1: Calculated Electronic Properties for Pyrrolidine Derivatives using DFT
| Compound | Method | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (ΔE) (a.u.) | Reference |
|---|---|---|---|---|---|
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | HF/6-31G | -0.342 | 0.076 | 0.418 | arabjchem.org |
| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | HF/6-31G | -0.364 | 0.089 | 0.453 | arabjchem.org |
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | HF/6-31G* | -0.341 | 0.091 | 0.432 | arabjchem.org |
Conformational Analysis and Pseudorotation Studies of the Pyrrolidine Ring
Conformational analysis, often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, is used to determine the preferred puckering of the ring and the energetic landscape of its interconversion. beilstein-journals.org Studies on pyrrolidine enamines and nucleotide analogs have demonstrated that substituents on the ring and the nitrogen atom can tune the conformational preferences, shifting the equilibrium between different puckered forms. beilstein-journals.orgresearchgate.net This conformational flexibility is a key feature of molecules containing a pyrrolidine moiety. researchgate.net
Table 2: Conformational States of the Pyrrolidine Ring
| Conformation Type | Description | Key Dihedral Angles | Reference |
|---|---|---|---|
| Envelope (E) | Four atoms are coplanar, and the fifth atom is out of the plane. | One dihedral angle is close to 0°, others are larger. | beilstein-journals.org |
| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | Dihedral angles alternate in sign around the ring. | beilstein-journals.org |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. bohrium.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding mode and affinity. For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site of a receptor. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects. mdpi.comresearchgate.net Studies on ketoprofen (B1673614) derivatives containing a pyrrolidine moiety have used MD simulations to evaluate the stability of the docked complexes, confirming that the ligand remains securely bound within the target's active site. mdpi.com
Table 3: Application of Docking and MD Simulations for Pyrrolidine Derivatives
| Study | Target Protein | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Ketoprofen-pyrrolidine hybrid | Human Serum Albumin | Molecular Docking & MD | Confirmed high binding affinity and stability of the ligand-protein complex. | mdpi.com |
| Triazinyl amino acid derivatives | N-Myristoyltransferase (NMT) | Molecular Docking | Identified potential binding modes for antifungal activity. | nih.gov |
| Pyrrolidine sulfonamides | Dopamine (B1211576) Transporter (DAT) | Molecular Docking & MD | Predicted stable binding in the active site, suggesting potential for CNS activity. | arabjchem.org |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Pharmacokinetic Relationship (SPkR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. scispace.combohrium.com By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of new, unsynthesized compounds. researchgate.net This approach is valuable for optimizing lead compounds in drug discovery. scispace.com
Similarly, Quantitative Structure-Pharmacokinetic Relationship (QSPkR) models aim to predict the pharmacokinetic properties of compounds, such as absorption, distribution, metabolism, and excretion (ADME), based on their structural features. mdpi.com Since poor pharmacokinetics is a major reason for drug failure, early prediction using QSPkR models is crucial. mdpi.com Studies on various classes of compounds, including xanthine (B1682287) derivatives, have successfully developed QSPkR models that link physicochemical properties like lipophilicity to pharmacokinetic parameters such as the volume of distribution. mdpi.com For derivatives of this compound, these modeling techniques can guide the design of analogs with improved biological activity and favorable pharmacokinetic profiles.
Table 4: Descriptors Used in QSAR/QSPkR Models
| Descriptor Type | Examples | Information Provided | Reference |
|---|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity | scispace.combohrium.com |
| Steric/Topological | Molecular weight, shape indices | Size and shape of the molecule | nih.govresearchgate.net |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability | mdpi.com |
| Geometric | 3D-MoRSE descriptors, RDF descriptors | 3D structure and interatomic distances | researchgate.net |
Biological Activities and Mechanistic Investigations
Pharmacological Activities of 3-(Pyrrolidin-1-yl)propanoic acid and its Analogues
A novel synthetic approach focusing on α,α-disubstituted-β-amino acids has led to the development of a series of this compound analogues. These compounds have demonstrated high affinity for the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV entry into host cells. nih.govacs.org By acting as antagonists to this receptor, these analogues exhibit potent anti-HIV activity. nih.govacs.orgacs.org
Research has shown that these β-pyrrolidinyl acids are not only effective in their antiviral action but also possess enhanced pharmacokinetic properties compared to earlier cyclopentane-based antagonists. nih.govacs.org Specifically, rat pharmacokinetic studies revealed higher bioavailabilities and lower clearance rates for these new analogues. nih.govacs.org Further structure-activity relationship (SAR) studies involved incorporating different piperidine (B6355638) subunits into the this compound scaffold. While these hybrid molecules maintained high affinity for the CCR5 receptor, it did not always translate to superior antiviral activity compared to the original benzyl (B1604629) pyrazole (B372694) analogues. acs.org Another series of related compounds, α-(pyrrolidin-1-yl)acetic acids, have also been identified as selective and potent antivirals against HIV, demonstrating improved in vitro properties and enhanced antiviral activities. nih.gov
| Compound Class | Target | Activity | Key Findings |
| This compound analogues | CCR5 Receptor | Anti-HIV | High receptor affinity and potent antiviral activity. nih.govacs.orgacs.org |
| α-(Pyrrolidin-1-yl)acetic acid analogues | CCR5 Receptor | Anti-HIV | Selective and potent antivirals with enhanced pharmacokinetic profiles. nih.gov |
Analogues of this compound, particularly those incorporating a pyrrolidine-2,5-dione ring, have been a focus of anticonvulsant research. Studies on derivatives of 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3,3-diphenyl-propionic acid have revealed significant anticonvulsant potential. nih.gov
One notable compound, designated 3q, emerged from a synthesized library and demonstrated a broad spectrum of activity in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov This compound exhibited a protective profile and activity spectrum wider than some conventional antiepileptic drugs like phenytoin (B1677684) and valproic acid. nih.gov In vitro investigations suggest that the mechanism of action for compound 3q likely involves interaction with neuronal voltage-sensitive sodium channels. nih.gov
Further research into 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified compounds with potent anticonvulsant effects. mdpi.com Compound 6 , 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed particularly beneficial efficacy in the MES and 6 Hz tests. mdpi.com Its mechanism is also thought to involve modulation of both voltage-sensitive sodium and L-type calcium channels. mdpi.com Similarly, studies on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides found that compound 14 had robust, broad-spectrum anticonvulsant activity, proving effective even in a model of drug-resistant epilepsy. mdpi.com
| Compound/Analogue | Seizure Model | Efficacy (ED₅₀ mg/kg) | Proposed Mechanism |
| Compound 3q (amide of 3,3-diphenyl-propionic acid) | MES | 31.64 | Interaction with voltage-sensitive sodium channels. nih.gov |
| scPTZ | 75.41 | ||
| 6-Hz (32 mA) | 38.15 | ||
| Compound 6 (3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative) | MES | 68.30 | Interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com |
| 6-Hz (32 mA) | 28.20 | ||
| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | MES | 49.6 | Not specified. mdpi.com |
| scPTZ | 67.4 | ||
| 6-Hz (32 mA) | 31.3 | ||
| 6-Hz (44 mA) | 63.2 |
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and certain derivatives related to this compound have been investigated for their potential as EGFR inhibitors. google.comgoogle.com A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides were synthesized and evaluated for their cytotoxic effects. acs.orgnih.gov
Among these, compound 9e demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.32 μM, which is comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ = 1.21 μM). acs.orgnih.gov Furthermore, this compound was a powerful inhibitor of EGFR, showing 97% inhibition with an IC₅₀ value of 16.89 nM, surpassing the efficacy of the known EGFR inhibitor Erlotinib (IC₅₀ = 29.8 nM). acs.orgnih.gov Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory activity against EGFR tyrosine kinase (EGFR-TK) and cytotoxicity against various cancer cell lines, including HEPG-2, MCF-7, and HCT-116. nih.gov A third generation irreversible EGFR inhibitor, PF-06459988, which contains a pyrrolidin-1-yl}prop-2-en-1-one moiety, has been developed to be highly potent and specific for T790M-containing double mutant EGFRs, while sparing the wild-type (WT) EGFR, thus reducing side effects. acs.org
| Compound/Analogue | Cell Line | Cytotoxicity (IC₅₀) | EGFR Inhibition (IC₅₀) |
| Compound 9e (N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide) | MCF-7 | 1.32 µM acs.orgnih.gov | 16.89 nM acs.orgnih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | HEPG-2, MCF-7, HCT-116 | 1.45 - 54.19 µM nih.gov | 8.27 - 19.03 µM nih.gov |
| PF-06459988 | T790M-mutant EGFR cells | Potent | High potency and specificity acs.org |
| Doxorubicin (Reference) | MCF-7 | 1.21 µM acs.orgnih.gov | N/A |
| Erlotinib (Reference) | N/A | N/A | 29.8 nM acs.orgnih.gov |
Derivatives of propanoic acid are well-known for their anti-inflammatory properties, forming a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Research into novel analogues has aimed to enhance efficacy and reduce side effects. One such compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), has demonstrated significant local analgesic and anti-inflammatory activity following oral administration. nih.gov In mouse models, POPA inhibited acetic acid-induced writhing and reduced carrageenan-induced inflammation in rats, suggesting it acts as a peripheral analgesic and anti-inflammatory agent without involving the central nervous system. nih.gov
Other studies have explored 1,5-diarylpyrazole-3-propanoic acid derivatives, which exhibited substantial analgesic and anti-inflammatory activities with potentially fewer gastrointestinal side effects. pa2online.org Similarly, the synthesis of 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid yielded a compound with high analgesic and anti-inflammatory activity in animal models. researchgate.net A dipharmacophore compound, dexibuneb, derived from dexibuprofen and nebracetam (B40111) and containing a hydroxypyrrolidinyl methyl propanamide structure, has also shown powerful anti-inflammatory effects in both acute and chronic inflammation models. jmchemsci.com
| Compound/Analogue | Model | Activity |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (mice) | 49.5% inhibition at 300 mg/kg. nih.gov |
| Carrageenan-induced inflammation (rat) | 43.3% reduction at 75 mg/kg. nih.gov | |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | p-benzoquinone-induced writhing / Carrageenan-induced paw edema | Highest analgesic and anti-inflammatory activity in its series. researchgate.net |
| 1,5-Diarylpyrazole-3-propanoic acid derivatives | p-benzoquinone-induced writhing / Carrageenan-induced paw edema | Substantial analgesic and anti-inflammatory activities. pa2online.org |
| Dexibuneb | Acute and chronic inflammation models | Powerful anti-inflammatory activity. jmchemsci.com |
The pyrrolidine (B122466) ring is a key structural feature in compounds designed to interact with neurotransmitter systems, particularly glutamate (B1630785) receptors, which are central to excitatory neurotransmission in the mammalian brain. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on analogues of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid to investigate their effects on ionotropic glutamate receptors (iGluRs). nih.gov
This research led to the discovery of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, with some compounds displaying IC₅₀ values as low as 200 nM and a significant preference for the GluN1/GluN2A subtype over other NMDA receptor compositions. nih.gov The modulation of iGluRs is of significant therapeutic interest, as imbalances in glutamate signaling are linked to numerous neurological and psychiatric disorders. nih.govnih.gov
Additionally, related structures incorporating a piperazine (B1678402) moiety, such as 3-(4-Benzoylpiperazin-1-yl)propanoic acid, are being investigated for their potential to modulate other neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which could have implications for treating central nervous system disorders. smolecule.com Other research has focused on the neurotropic activity of compounds like 3-(3-allyl-2-methylenecyclohexyl) propanoic acid, which was found to enhance neurite outgrowth in neuronal cell cultures, suggesting a potential role in neuronal differentiation and repair, independent of the NGF-Trk A receptor signaling pathway. acs.org
| Compound Class/Analogue | Target Receptor System | Activity | Potency/Selectivity |
| (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogues | Ionotropic Glutamate Receptors (iGluRs) | NMDA Receptor Antagonist | IC₅₀ as low as 200 nM; 3–34 fold preference for GluN1/GluN2A subtype. nih.gov |
| 3-(4-Benzoylpiperazin-1-yl)propanoic acid analogues | Serotonin and Dopamine Receptors | Potential Modulator | Plausible interaction based on structural similarities. smolecule.com |
| 3-(3-allyl-2-methylenecyclohexyl) propanoic acid | Neuronal growth pathways | Neurotropic | Enhanced neurite outgrowth in PC12 and other neuronal cultures. acs.org |
Analogues of this compound have also been explored for their potential as antibacterial agents. Spiro pyrrolidines, synthesized through 1,3-dipolar cycloaddition, have shown activity against both Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov
In a different study, derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid were synthesized and screened for antimicrobial activity. nuph.edu.ua Two compounds from this series, 1,3-diethoxy-2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-1,3-dioxopropan-2-yl-carbamic acid and 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid itself, were found to possess a moderate, broad-spectrum antimicrobial activity. nuph.edu.ua Other research has identified that certain phenoxyacetic acid derivatives containing a pyrrolidine ring show potent antifungal activity against pathogens like Candida albicans. jetir.org
| Compound/Analogue | Target Organism | Activity (MIC) |
| Spiro pyrrolidine c | B. subtilis | 75 µg/mL nih.gov |
| E. faecalis | 125 µg/mL nih.gov | |
| E. coli | <125 µg/mL nih.gov | |
| P. aeruginosa | 150 µg/mL nih.gov | |
| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid | Various bacteria/fungi | Moderate broad-spectrum activity. nuph.edu.ua |
| (S)-1-((S)-1-(2-(2,6-dibromo-4-formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | Candida albicans | Zone of inhibition: 24mm (Ref: 20mm). jetir.org |
Molecular Mechanisms of Action
The biological effects of this compound derivatives are rooted in their interactions at the molecular level, which include binding to specific protein targets and subsequently modulating key cellular signaling cascades.
Research has identified that analogues of this compound can act as potent antagonists for specific receptors. A significant finding is the high affinity of a series of 3-(pyrrolidin-1-yl)propionic acid analogues for the C-C chemokine receptor type 5 (CCR5). nih.gov The CCR5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system and is also a co-receptor used by the HIV virus to enter cells. nih.gov The antagonism of this receptor by these compounds underlies their potent anti-HIV activity. nih.gov
Furthermore, the broader class of pyrrolidine derivatives has been investigated for inhibitory activity against various enzymes. Studies have shown that certain pyrrolidine derivatives can act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov This suggests that the pyrrolidine scaffold is a versatile structure for designing enzyme inhibitors. nih.gov The structural characteristics of these derivatives are crucial for optimizing their inhibitory potency and selectivity toward target enzymes. nih.gov While not the primary target, derivatives of similar structures have been screened against a panel of biological targets including other GPCRs, ion channels, and kinases to understand their broader pharmacological profile. nih.gov
The interaction of this compound analogues with biological targets like the CCR5 receptor directly leads to the modulation of intracellular signal transduction pathways. nih.gov As CCR5 is a GPCR, its antagonism can interfere with the signaling cascades typically initiated by its natural chemokine ligands. nih.gov GPCR signaling is primarily mediated by heterotrimeric G proteins, which, upon activation, influence the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. nih.govresearchgate.net
This can lead to the modulation of various downstream pathways, including the cAMP/PKA/CREB cascade and the mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.govbohrium.com For instance, in silico molecular modeling of compounds structurally related to this compound suggests a potential influence on the MAPK pathway through the inhibition of specific serine-threonine protein kinases. mdpi.com The modulation of these intracellular cascades is a key mechanism underlying the broader physiological effects observed with this class of compounds. researchgate.netbohrium.com
Binding affinity and selectivity are critical parameters that define the therapeutic potential of a compound. Studies on 3-(pyrrolidin-1-yl)propionic acid analogues have demonstrated their high binding affinity for the CCR5 receptor. nih.gov Molecular docking studies on other pyrrolidine derivatives have been used to rationalize experimental findings and quantify binding interactions. nih.gov For example, docking studies with α-amylase and α-glucosidase have revealed minimum binding energies, providing a measure of the strength of the interaction between the compound and the enzyme's active site. nih.gov
The chemical structure of these compounds, particularly the presence of a propanoic acid moiety and a pyrrolidine ring, facilitates versatile interactions and allows for modifications to enhance binding affinity and selectivity. mdpi.com The phenolic scaffolds in some derivatives, for example, can enhance aqueous solubility and enable strong hydrogen bonding, which is crucial for high-affinity target binding. mdpi.com
Table 1: Binding Affinity of Pyrrolidine Derivatives Against Target Enzymes This table is representative of data for the broader class of pyrrolidine derivatives.
| Compound Class | Target Enzyme | Method | Finding | Reference |
|---|---|---|---|---|
| Pyrrolidine Derivatives | α-Amylase | Molecular Docking | Minimum Binding Energy: -6.4 to -7.2 kcal/mol | nih.gov |
| Pyrrolidine Derivatives | α-Glucosidase | Molecular Docking | Minimum Binding Energy: -7.3 to -8.1 kcal/mol | nih.gov |
Pharmacokinetic and Biostability Research
The evaluation of pharmacokinetic properties and biostability is essential to determine how a compound is absorbed, distributed, metabolized, and eliminated by the body, which collectively influences its efficacy and duration of action.
Pharmacokinetic studies in rats for 3-(pyrrolidin-1-yl)propionic acid analogues have shown favorable properties, including higher bioavailabilities and lower rates of clearance when compared to reference compounds. nih.gov
In vitro metabolic stability studies on structurally related compounds, such as derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid, have been conducted using human liver microsomes (HLMs). nih.gov These studies are crucial for predicting the metabolic fate of a drug in humans. Some derivatives have shown only slight metabolic changes in HLMs, indicating good metabolic stability. nih.gov This stability is a desirable characteristic for a drug candidate, as it can lead to a longer duration of action in the body. nih.gov
Bioavailability Research on this compound
Extensive literature reviews and database searches did not yield specific experimental or detailed computational studies on the bioavailability of the chemical compound this compound. Consequently, there are no research findings or data tables to present regarding its absorption, distribution, metabolism, and excretion (ADME) profile.
While the pyrrolidine ring is a common structural motif in many biologically active compounds and approved drugs, and its presence can influence pharmacokinetic properties, specific bioavailability data for the simple molecule this compound is not available in the public domain. researchgate.netdntb.gov.uanih.gov General quantitative structure-activity relationship (QSAR) models for predicting oral bioavailability exist, but their application to this specific compound has not been published. tandfonline.comresearchgate.net
Therefore, a detailed discussion on the bioavailability of this compound cannot be provided at this time due to the absence of direct scientific research on the topic.
Applications in Medicinal Chemistry and Drug Discovery
Development as a Scaffold for Novel Therapeutic Agents
The pyrrolidine (B122466) nucleus is a fundamental scaffold in the design of new therapeutic agents, found in drugs ranging from ACE inhibitors to treatments for erectile dysfunction. mdpi.comnih.gov This framework is a key component in a variety of bioactive compounds, including those with anti-diabetic, anti-tubercular, and anticancer properties. nih.govmdpi.comresearchgate.net For instance, the gut microbiota metabolite indole (B1671886) propionic acid, or 3-(1H-indol-3-yl)propanoic acid, has been investigated for its potential against Mycobacterium tuberculosis. nih.gov
The pyrrolidine ring is also central to the development of agents targeting the central nervous system. Its derivatives are being explored for their potential in treating neurological disorders and as anti-inflammatory and antidepressant agents. mdpi.comevitachem.com The synthesis of hybrid molecules incorporating the pyrrolidine structure, such as those combined with ketoprofen (B1673614), has yielded compounds with enhanced anti-inflammatory activity. mdpi.com Taurine-based hybrid structures containing a pyrrolidine fragment have also shown promise as a scaffold for discovering new antiproliferative agents. mdpi.com
Lead Compound Optimization in Drug Design
Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 3-(pyrrolidin-1-yl)propanoic acid scaffold is frequently utilized in this process. A notable example involves a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which are derivatives of the parent compound. researchgate.net Through systematic structural modifications, researchers identified an analog with exceptionally high affinity and selectivity for the αvβ6 integrin, a key target in fibrotic diseases. researchgate.net
This optimization effort led to the discovery of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348). researchgate.net This compound displayed remarkable potency and a pharmacokinetic profile suitable for inhalation, positioning it as a clinical candidate for treating idiopathic pulmonary fibrosis. researchgate.net The structure-activity relationship (SAR) studies revealed that the steric distance between the tetrahydronaphthyridine and the carboxylic acid was crucial for both potency and selectivity. researchgate.net
Table 1: αvβ6 Integrin Binding Affinity of Optimized Pyrrolidine Analogs
| Compound | Binding Affinity (pKi) | Dissociation Half-life |
|---|---|---|
| GSK3008348 | 11 | 7 hours |
This table highlights the high binding affinity and long dissociation half-life of the lead-optimized compound GSK3008348, indicating a potent and durable interaction with its target. researchgate.net
Design of Peptidomimetics and Other Bioactive Conjugates
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. nih.gov The rigid, constrained conformation of the pyrrolidine ring makes this compound an excellent building block for these agents. By incorporating this scaffold, chemists can control the spatial arrangement of pharmacophoric groups, leading to enhanced activity and selectivity. acs.org
In one study, researchers synthesized a series of 2-amino-3-(purin-9-yl)propanoic acid derivatives, where various substituents, including a pyrrolidin-1-yl group, were attached to the purine (B94841) base. nih.gov These compounds were evaluated for their ability to modulate immune responses. Several of the derivatives significantly increased the secretion of important chemokines, demonstrating the utility of this scaffold in creating potent immunomodulatory agents. nih.gov Similarly, hybrid molecules formed by linking a pyrrolidine derivative of ketoprofen have been synthesized, resulting in bioactive conjugates with potent anti-inflammatory and antioxidant properties. mdpi.com
Role as Pharmaceutical Intermediates in Complex Molecule Synthesis
This compound and its close relatives are valuable intermediates in the multistep synthesis of active pharmaceutical ingredients (APIs). A chemo-enzymatic synthesis route has been developed for (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a potential drug candidate, where the pyrrolidine-containing fragment is a key component of the final structure. evitachem.comacs.org The initial chemical synthesis for this API was inefficient, highlighting the need for optimized routes using such critical intermediates. acs.org
The broader family of pyrrolidine precursors, especially proline and its derivatives, are starting materials for a number of established drugs. For example, the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Captopril involves the use of L-proline methyl ester. nih.gov Likewise, the synthesis of various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides proceeds through intermediates derived from propanoic acid, showcasing the scaffold's importance in building complex heterocyclic systems. rsc.org
Table 2: Synthesis of Bioactive Molecules from Pyrrolidine-Based Intermediates
| Final Product/Target | Key Pyrrolidine-Based Intermediate | Therapeutic Area |
|---|---|---|
| (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one | (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid | Investigational Drug Candidate |
| Captopril | L-proline methyl ester | Hypertension |
| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | N-Guanidinosuccinimide (derived from succinic anhydride) | Antimicrobial/Anticancer (Investigational) |
This table illustrates the role of pyrrolidine and propanoic acid-derived intermediates in the synthesis of diverse therapeutic agents. nih.govevitachem.comacs.orgrsc.org
Strategies for Enhanced Biological Activity through Structural Modifications
The biological activity of compounds based on the this compound scaffold can be finely tuned through targeted structural modifications. Structure-activity relationship (SAR) studies are essential for identifying which molecular features are critical for therapeutic effect. An extensive SAR study on analogs of 2,3-trans-3-carboxy-3-phenylproline (a substituted pyrrolidine) revealed that the placement of substituents significantly impacts receptor selectivity. nih.gov Specifically, adding substituents at the 5'-position of the phenyl ring consistently produced potent and selective antagonists for the NMDA receptor, a key target in neurological disorders. nih.gov
Another strategy involves creating hybrid molecules. The synthesis of novel ketoprofen derivatives, for instance, involved attaching different N-containing heterocycles, including pyrrolidine, to the 2-(3-benzoylphenyl)propanoic acid backbone. mdpi.com The resulting pyrrolidine-containing hybrid, 2-(3-benzoylphenyl)-1-(pyrrolidin-1-yl)propan-1-one, demonstrated stronger anti-inflammatory action than ketoprofen itself. mdpi.com These studies underscore a key principle in medicinal chemistry: rational structural modification of a privileged scaffold like pyrrolidine can lead to compounds with significantly enhanced biological activity and optimized therapeutic profiles.
Table 3: NMDA Receptor Antagonism by Substituted Pyrrolidine Analogs
| Analog Type | Key Structural Feature | Biological Activity Profile | Potency Range (IC50) |
|---|---|---|---|
| Substituted 2,3-trans-3-carboxy-3-phenylproline | Substituent at 5' position of phenyl ring | Selective NMDA receptor antagonist | As low as 200 nM |
This table summarizes the findings from a structure-activity relationship study, showing how specific structural modifications to a pyrrolidine scaffold can yield potent and selective NMDA receptor antagonists. nih.gov
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Routes and Derivatization Patterns
Future synthetic efforts will likely focus on developing more efficient, stereoselective, and scalable routes to 3-(Pyrrolidin-1-yl)propanoic acid and its analogs. While classical methods for the synthesis of pyrrolidine-containing compounds often start from precursors like proline and 4-hydroxyproline (B1632879), newer strategies are continuously being explored. nih.gov One promising approach involves the use of C(sp3)-H activation, which allows for the direct functionalization of the pyrrolidine (B122466) ring, offering a more atom-economical and efficient synthesis. nih.gov
Furthermore, the exploration of novel derivatization patterns is crucial for expanding the chemical space and biological activities of these compounds. This includes the synthesis of α,α-disubstituted-β-amino acids to create structurally unique this compound analogs. researchgate.net Derivatization of the carboxylic acid group into amides, esters, and other functional groups can also significantly impact the pharmacokinetic and pharmacodynamic properties of the parent compound. orientjchem.orghumanjournals.com A notable derivatization strategy involves the use of reagents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine to create derivatives that allow for sensitive detection and enantiomeric separation of chiral carboxylic acids, a technique that could be adapted for analytical purposes in preclinical studies. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| C(sp3)-H Activation | Direct functionalization of the pyrrolidin-1-yl ring. | High efficiency and atom economy. nih.gov |
| α,α-disubstitution | Introduction of two substituents at the alpha position relative to the carboxylic acid. | Creation of novel chemical entities with potentially unique biological activities. researchgate.net |
| Carboxylic Acid Derivatization | Conversion of the propanoic acid moiety into various functional groups (e.g., amides, esters). | Modulation of physicochemical properties to improve pharmacological profiles. orientjchem.orghumanjournals.com |
| Chiral Derivatization | Reaction with chiral reagents for analytical purposes. | Enables sensitive detection and separation of enantiomers. nih.gov |
Advanced High-Throughput Screening for Novel Biological Activities
To uncover the full therapeutic potential of this compound and its derivatives, advanced high-throughput screening (HTS) methodologies are indispensable. Large-scale phenotypic screens, which assess the effects of compounds on cellular models of disease, can reveal unexpected biological activities. biorxiv.org The integration of deep learning with ultra-large-scale virtual screening presents a powerful approach to identify novel bioactive scaffolds from vast chemical libraries. biorxiv.org
Future HTS campaigns should not be limited to target-based assays but should also include a diverse range of phenotypic screens to identify compounds with novel mechanisms of action. For instance, screening libraries of this compound derivatives against a panel of human cancer cell lines could identify compounds with antiproliferative effects. mdpi.com Similarly, screening against various bacterial and fungal strains could uncover new antimicrobial agents.
Investigation of Structure-Property Relationships for Improved Pharmacological Profiles
A systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to optimizing the pharmacological profile of this compound derivatives. The three-dimensional nature of the pyrrolidine ring offers a unique opportunity to explore the impact of stereochemistry on biological activity. nih.govnih.gov The spatial orientation of substituents on the pyrrolidine ring can significantly influence binding to biological targets. nih.gov
Future research should focus on synthesizing and evaluating a diverse library of analogs to establish clear SAR trends. For example, studies on related pyrrolidine derivatives have shown that the nature and position of substituents on the ring can dramatically affect their biological potency and selectivity. nih.gov By systematically modifying the substituents on both the pyrrolidine ring and the propanoic acid side chain, it will be possible to design compounds with improved efficacy, selectivity, and pharmacokinetic properties. orientjchem.orghumanjournals.com
| Structural Modification | Potential Impact on Pharmacological Profile |
| Stereochemistry of the pyrrolidine ring | Can influence binding affinity and selectivity to target proteins. nih.gov |
| Substituents on the pyrrolidine ring | Affects potency, selectivity, and physicochemical properties. nih.gov |
| Modifications of the propanoic acid chain | Can alter pharmacokinetic properties such as absorption and metabolism. orientjchem.orghumanjournals.com |
Integration of Omics Technologies in Mechanistic Research
To gain a deeper understanding of the molecular mechanisms of action of this compound and its derivatives, the integration of "omics" technologies is essential. unimi.it These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system. nih.govbiobide.com
For instance, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression in cells treated with a bioactive derivative, offering clues about the pathways and targets being modulated. frontlinegenomics.com Proteomics can be used to identify protein interaction partners, while metabolomics can reveal alterations in cellular metabolism. aspect-analytics.com This multi-omics approach can help to identify novel drug targets, understand mechanisms of action, and discover biomarkers for predicting treatment response. unimi.itnih.gov The application of omics can be particularly valuable in elucidating the mechanisms of compounds identified through phenotypic screening, where the target is initially unknown. unimi.it
Computational-Experimental Synergies in Drug Discovery and Development
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. researchgate.netjddhs.com In the context of this compound, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can accelerate the identification and optimization of lead compounds. jddhs.combeilstein-journals.org
Virtual screening of large compound libraries against known biological targets can prioritize candidates for experimental testing. beilstein-journals.org For novel derivatives, computational modeling can predict their binding modes and affinities, guiding the design of more potent and selective analogs. beilstein-journals.org Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. This iterative cycle of computational prediction followed by experimental validation will be crucial for the efficient development of new therapeutics based on the this compound scaffold. jddhs.com
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-(Pyrrolidin-1-yl)propanoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution between pyrrolidine and a propanoic acid derivative. A validated approach includes:
- Method A: Reacting 3-bromopropanoic acid with pyrrolidine under basic conditions (e.g., sodium hydride or triethylamine) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Yield optimization (60–70%) requires controlled stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmosphere .
- Method B: Alkylation of pyrrolidine using tert-butyl propiolate followed by acidic hydrolysis to yield the carboxylic acid. This method avoids side reactions like over-alkylation but requires careful temperature control (0–5°C during coupling) .
Critical Parameters:
- Solvent polarity affects reaction kinetics; polar aprotic solvents (e.g., dimethylformamide) accelerate nucleophilic substitution but may increase byproduct formation.
- Catalytic bases (e.g., DABCO) improve regioselectivity by minimizing N-alkylation side reactions .
Advanced: How can researchers mitigate regioselectivity challenges during the alkylation of pyrrolidine to synthesize this compound?
Answer:
Regioselectivity issues arise when competing alkylation occurs at nitrogen instead of sulfur (in analogous compounds) or when multiple reactive sites exist. Strategies include:
- Protecting Groups: Temporarily protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group before alkylation, followed by deprotection .
- Solvent Optimization: Using low-polarity solvents (e.g., dichloromethane) to favor S-alkylation over N-alkylation .
- Temperature Control: Lower temperatures (0–10°C) reduce kinetic competition between reactive sites, as seen in analogous syntheses of thioether derivatives .
Basic: What analytical techniques are critical for confirming the structural fidelity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 3.2–3.5 ppm (pyrrolidine protons) and δ 2.4–2.6 ppm (methylene adjacent to carboxylic acid) confirm connectivity .
- ¹³C NMR: Carboxylic acid carbon appears at ~175 ppm, with pyrrolidine carbons between 45–55 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns .
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Assesses purity (>95%) using C18 columns and UV detection at 210–220 nm .
Advanced: How should researchers address contradictory purity results between RP-HPLC and NMR for this compound?
Answer:
Discrepancies often arise from:
- Isomeric Contaminants: E/Z isomers (if present) may co-elute in HPLC but show distinct NMR splitting patterns. Use chiral columns or 2D NMR (e.g., COSY) for resolution .
- Residual Solvents: HPLC may miss volatile impurities (e.g., THF), while NMR integrates all protons. Cross-validate with gas chromatography (GC) .
- Ion Suppression in HRMS: Adjust ionization parameters (e.g., electrospray voltage) to detect low-abundance impurities .
Advanced: What strategies enable the isolation of E/Z isomers in derivatives of this compound?
Answer:
For compounds with hydrazone or α,β-unsaturated moieties:
- Chromatographic Separation: Use silica gel columns with hexane/ethyl acetate gradients or preparative HPLC with chiral stationary phases .
- Crystallization: Differential solubility of isomers in ethanol/water mixtures allows selective crystallization .
- Dynamic Kinetic Resolution: Employ chiral catalysts (e.g., L-proline) to favor one isomer during synthesis .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can computational tools predict the reactivity of this compound in drug discovery contexts?
Answer:
- Density Functional Theory (DFT): Models electron distribution to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group’s pKa (~4.5) influences ionization in biological systems .
- Molecular Docking: Simulates interactions with target proteins (e.g., enzymes) to prioritize derivatives for synthesis. PubChem data (CID: 1315365) provides structural inputs for docking studies .
- QSAR Modeling: Correlates substituent effects (e.g., pyrrolidine ring substitution) with bioactivity using datasets from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
